![molecular formula C17H15ClN4O2 B2423534 3-((1-(2-(2-Chlorophenyl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034575-99-8](/img/structure/B2423534.png)
3-((1-(2-(2-Chlorophenyl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
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Overview
Description
The compound “3-((1-(2-(2-Chlorophenyl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile” is a novel chemical entity. It is a derivative of pyrazinamide, an important first-line drug used in shortening TB therapy .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The structure also includes a pyrazine-2-carbonitrile moiety, which is a key component in many bioactive compounds .Scientific Research Applications
Anticonvulsant Activity
In vitro assays have shown that certain pyrrolidine derivatives exhibit anticonvulsant properties . These compounds may modulate ion channels, making them potential candidates for treating epilepsy and related disorders.
Antinociceptive Effects
Pyrrolidine-based compounds have been explored for their analgesic properties. By targeting pain receptors, they could offer relief from chronic pain conditions. Further investigations are necessary to validate their efficacy and safety .
Anti-Tubercular Agents
Researchers have evaluated pyrrolidine derivatives against Mycobacterium tuberculosis. These compounds showed promising activity, making them potential candidates for new anti-tubercular drugs. Determining their mechanism of action and optimizing their pharmacokinetic properties are ongoing areas of study .
Anti-Inflammatory and Analgesic Activities
Specific pyrrolidine derivatives have demonstrated anti-inflammatory and analgesic effects. For instance, (S)-N-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide exhibited such properties. These findings suggest potential applications in pain management .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Pyrazinamide, a compound with a similar pyrazine core, is a well-known first-line drug used in shortening TB therapy .
Mode of Action
For instance, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
It’s worth noting that similar compounds, such as indole derivatives, have been found to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The physicochemical parameters of similar compounds, such as pyrrolidine, have been studied, and these parameters can influence the compound’s bioavailability .
Result of Action
For instance, certain indole derivatives have shown inhibitory activity against influenza A , and some pyrazinamide derivatives have exhibited significant activity against Mycobacterium tuberculosis H37Ra .
properties
IUPAC Name |
3-[1-[2-(2-chlorophenyl)acetyl]pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c18-14-4-2-1-3-12(14)9-16(23)22-8-5-13(11-22)24-17-15(10-19)20-6-7-21-17/h1-4,6-7,13H,5,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRRSQIBDXCERQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)C(=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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